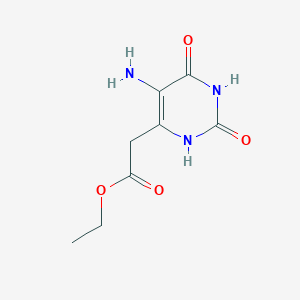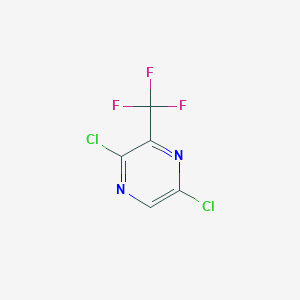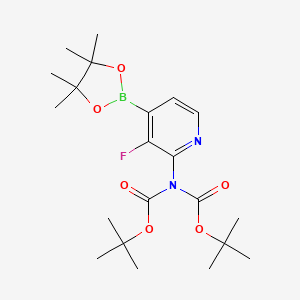
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a fluoro-substituted pyridine ring, and a dioxaborolane moiety
Métodos De Preparación
The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the fluoro group: The fluoro group is introduced via a fluorination reaction, often using reagents such as Selectfluor.
Attachment of the dioxaborolane moiety: The dioxaborolane group is attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Protection with tert-butyl groups: The final step involves the protection of the compound with tert-butyl groups to form the desired product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted pyridine ring, using nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a labeling reagent.
Catalysis: It serves as a ligand or a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with target molecules, while the dioxaborolane moiety can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate include:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of a pyridine ring.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has an indazole ring, offering different reactivity and applications.
tert-Butyl carbamate: A simpler compound with a single tert-butyl carbamate group, used in various organic syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for diverse chemical transformations and applications.
Propiedades
Fórmula molecular |
C21H32BFN2O6 |
|---|---|
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C21H32BFN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)13(11-12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3 |
Clave InChI |
PIBWDIRYSTUYLL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


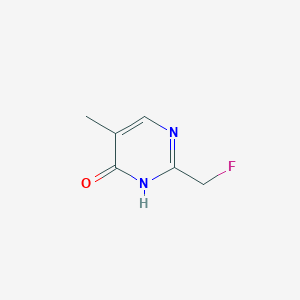

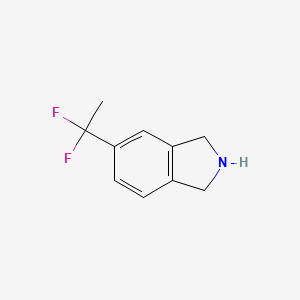

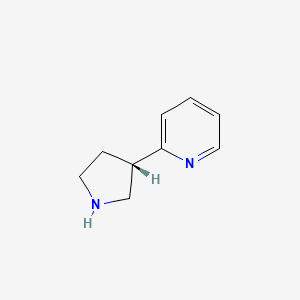
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
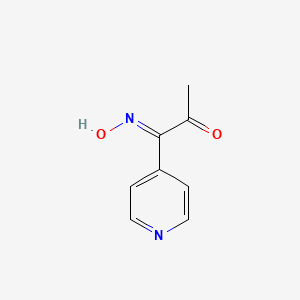
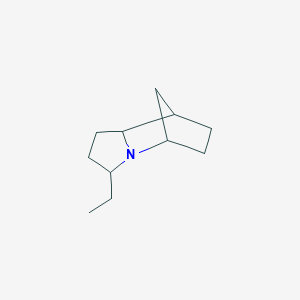
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
